Regioisomeric Differentiation: 7-Methyl vs. 6-Methyl Substitution and Impact on Predicted Drug-Likeness
Direct experimental biological data for N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is limited in public literature. However, computational ADME predictions provide a critical differentiator against its closest available regioisomer, N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide (CAS: 351225-10-0). The 7-methyl substitution pattern in the target compound results in a higher predicted blood-brain barrier (BBB) permeability score, an important consideration for CNS-related research applications [1]. The 4,6-regioisomer is predicted to have a lower BBB score, indicating a structural determinant for tissue penetration potential despite identical molecular formula and weight .
| Evidence Dimension | Predicted Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | BBBPermeability score of 0.8339 |
| Comparator Or Baseline | N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide: BBBPermeability score of 0.7893 |
| Quantified Difference | Target compound score is 0.0446 higher ( 5.6% increase in probability score) |
| Conditions | Computational prediction using SwissADME, based on molecular structure. |
Why This Matters
A higher predicted BBB permeability score suggests a greater likelihood of crossing the blood-brain barrier, which is a crucial selection factor for researchers developing CNS-targeting compounds, where the 2,2,4,6-regioisomer would be less appropriate.
- [1] SwissADME. In silico prediction for N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide. Swiss Institute of Bioinformatics. View Source
